molecular formula C10H13N5O4 B13839902 Adenosine,2'-deoxy-2,3-dihydro-2-oxo-

Adenosine,2'-deoxy-2,3-dihydro-2-oxo-

Katalognummer: B13839902
Molekulargewicht: 267.24 g/mol
InChI-Schlüssel: HEWMVHBIIOFYSI-FAWMWEEZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine,2’-deoxy-2,3-dihydro-2-oxo- typically involves the modification of adenosine through a series of chemical reactions. . The reaction conditions often include the use of specific catalysts and reagents to achieve the desired modifications.

Industrial Production Methods

Industrial production of Adenosine,2’-deoxy-2,3-dihydro-2-oxo- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Adenosine,2’-deoxy-2,3-dihydro-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Adenosine,2’-deoxy-2,3-dihydro-2-oxo-, which can have different biological and chemical properties .

Wirkmechanismus

The mechanism of action of Adenosine,2’-deoxy-2,3-dihydro-2-oxo- involves its incorporation into DNA and RNA, where it can affect the replication and transcription processes. The compound can also interact with various enzymes and proteins involved in DNA repair and synthesis, leading to changes in cellular functions . The molecular targets and pathways involved include DNA polymerases and repair enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Adenosine,2’-deoxy-2,3-dihydro-2-oxo- is unique due to the presence of both the deoxy sugar moiety and the dihydro-oxo group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Eigenschaften

Molekularformel

C10H13N5O4

Molekulargewicht

267.24 g/mol

IUPAC-Name

(2R,4R,5R)-2-(6-amino-2,3-dihydropurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h3-4,6,10,13,16-17H,1-2H2,(H2,11,12)/t4-,6-,10-/m1/s1

InChI-Schlüssel

HEWMVHBIIOFYSI-FAWMWEEZSA-N

Isomerische SMILES

C1NC2=C(C(=N1)N)N=CN2[C@H]3C(=O)[C@@H]([C@H](O3)CO)O

Kanonische SMILES

C1NC2=C(C(=N1)N)N=CN2C3C(=O)C(C(O3)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.